molecular formula C14H17N3S B1437580 5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine CAS No. 17899-56-8

5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B1437580
CAS No.: 17899-56-8
M. Wt: 259.37 g/mol
InChI Key: XBBKWKBIBSLVSJ-UHFFFAOYSA-N
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Description

5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a useful research compound. Its molecular formula is C14H17N3S and its molecular weight is 259.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine are currently unknown. This compound is a research chemical and its potential targets are still under investigation .

Biochemical Pathways

As a research chemical, it may be used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not currently known. These properties are crucial for understanding the bioavailability of the compound. More research is needed to determine these properties .

Result of Action

As a research chemical, its effects are still under investigation .

Biochemical Analysis

Biochemical Properties

5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions and pathways. The nature of these interactions can vary, ranging from covalent binding to non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the production and utilization of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolites. This compound’s involvement in metabolic pathways highlights its potential as a modulator of biochemical reactions and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its activity and function. The compound’s transport and distribution are critical factors that determine its overall biochemical and cellular effects.

Properties

IUPAC Name

5-(2-phenylethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c15-14-16-12-7-9-17(10-13(12)18-14)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBKWKBIBSLVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.